molecular formula C6H9ClN2O B1397007 4-Ethylpyrimidin-2-ol hydrochloride CAS No. 856152-91-5

4-Ethylpyrimidin-2-ol hydrochloride

Cat. No.: B1397007
CAS No.: 856152-91-5
M. Wt: 160.6 g/mol
InChI Key: PUKIIVPSAUYERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylpyrimidin-2-ol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in pharmaceutical research and as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpyrimidin-2-ol hydrochloride typically involves the reaction of ethylamine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processing. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Ethylpyrimidin-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrimidine derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted pyrimidine compounds .

Scientific Research Applications

4-Ethylpyrimidin-2-ol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethylpyrimidin-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

4-Ethylpyrimidin-2-ol hydrochloride can be compared with other pyrimidine derivatives, such as:

  • 4-Methylpyrimidin-2-ol hydrochloride
  • 4-Propylpyrimidin-2-ol hydrochloride
  • 4-Butylpyrimidin-2-ol hydrochloride

These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the pyrimidine ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .

Properties

IUPAC Name

6-ethyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKIIVPSAUYERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=NC(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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